These functionalities suggest that 4-(2-Fmoc-hydrazino)benzoic acid could be a valuable intermediate in the synthesis of more complex organic molecules.
Fmoc-4-hydrazinobenzoic acid is a chemical compound characterized by the presence of a hydrazine functional group attached to a benzoic acid derivative, specifically at the para position. The full chemical name is 4-(2-fluorenylmethyloxycarbonyl)hydrazinobenzoic acid, and it has the molecular formula C22H18N2O4, with a molecular weight of approximately 374.4 g/mol. This compound is often utilized in peptide synthesis due to its ability to serve as a coupling agent and a linker in solid-phase peptide synthesis (SPPS) processes. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group that can be selectively removed under mild conditions, making it valuable for sequential peptide assembly.
These reactions highlight its versatility as a building block in organic and medicinal chemistry.
While specific biological activities of Fmoc-4-hydrazinobenzoic acid are not extensively documented, compounds containing hydrazine groups have been studied for various pharmacological properties. Hydrazines are known for their potential anti-tumor and anti-inflammatory activities. Additionally, they have been utilized in the development of inhibitors for certain enzymes and receptors, suggesting that Fmoc-4-hydrazinobenzoic acid may also exhibit similar biological properties when appropriately modified or used in conjugation with other bioactive molecules.
The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves several steps:
This method allows for the efficient production of Fmoc-4-hydrazinobenzoic acid suitable for use in SPPS.
Fmoc-4-hydrazinobenzoic acid is primarily used in:
These applications underscore its importance in both research and pharmaceutical development.
Interaction studies involving Fmoc-4-hydrazinobenzoic acid often focus on its role in forming conjugates with biomolecules. For instance, it can be used to immobilize glycan structures on solid supports, facilitating the study of glycan-protein interactions. Such studies are crucial for understanding biological processes like cell signaling and pathogen recognition.
Several compounds share structural similarities with Fmoc-4-hydrazinobenzoic acid. Here are some notable examples:
Fmoc-4-hydrazinobenzoic acid stands out due to its specific application in peptide synthesis and bioconjugation, facilitated by the removable Fmoc protecting group, which enhances its utility compared to other similar compounds.
The systematic IUPAC name for Fmoc-4-hydrazinobenzoic acid is 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid . Its molecular formula, C₂₂H₁₈N₂O₄, reflects a conjugated structure comprising a benzoic acid backbone modified with a hydrazine linker and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group . The molecular weight is 374.39 g/mol, as confirmed by high-resolution mass spectrometry .
While single-crystal X-ray diffraction data for this compound remains unpublished, computational modeling and nuclear magnetic resonance (NMR) studies suggest a planar aromatic system with intramolecular hydrogen bonding between the hydrazine (–NH–NH–) moiety and the carboxylic acid group . The Fmoc group adopts a sterically hindered conformation, with the fluorenyl ring orthogonal to the benzoic acid plane to minimize van der Waals repulsions . Key bond lengths and angles derived from density functional theory (DFT) simulations include:
Parameter | Value |
---|---|
C=O (carboxylic acid) | 1.21 Å |
N–N (hydrazine) | 1.38 Å |
Dihedral angle (Fmoc-benzoic acid) | 85°–90° |
In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum exhibits the following key signals :
The ¹³C NMR spectrum confirms the presence of carbonyl carbons at δ 167.5 ppm (carboxylic acid) and δ 156.2 ppm (Fmoc carbamate) . FT-IR analysis reveals:
Fmoc-4-hydrazinobenzoic acid decomposes at 216°C without a distinct melting point, indicative of thermal instability under heating . Its solubility profile is solvent-dependent:
The dissociation constant (pKₐ) of the carboxylic acid group is 3.96, as determined by potentiometric titration . The hydrazine moiety exhibits weak basicity, with a calculated pKₐ of 7.2 for protonation .
Fmoc-4-hydrazinobenzoic acid represents a critical building block in solid-phase peptide synthesis, characterized by its molecular formula C22H18N2O4 and molecular weight of 374.39 g/mol [2] [3]. The compound features a fluorenylmethoxycarbonyl protecting group attached to the hydrazine functionality, which enables selective protection during peptide synthesis processes [1].
The solid-phase synthesis of Fmoc-protected hydrazine derivatives follows established protocols utilizing automated peptide synthesizers with specific optimization parameters [29]. The synthesis typically employs aminomethyl polystyrene or chloromethyl polystyrene resins as solid supports, providing appropriate loading capacities for efficient coupling reactions [34] [35]. Wang resin has demonstrated particular effectiveness for peptide acid synthesis, while trityl-based resins such as NovaSyn TGT resin offer advantages for sequences containing cysteine, histidine, glycine, proline, methionine, and tryptophan residues at the carboxyl terminus [34].
Coupling reactions for Fmoc-4-hydrazinobenzoic acid derivatives utilize highly efficient coupling reagents including HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HCTU [29] [38]. HATU demonstrates superior performance with minimal epimerization during coupling reactions and serves as the preferred reagent for difficult couplings and fragment condensation [38]. The activation process involves reaction of the carboxylic acid with HATU in the presence of organic bases such as N,N-diisopropylethylamine, typically in dimethylformamide solvent systems [38] [41].
The deprotection of Fmoc groups follows a two-step mechanism utilizing cyclic secondary amines, with piperidine being the most commonly employed base [31]. Alternative deprotection reagents including 4-methylpiperidine and piperazine have demonstrated comparable efficiency while offering advantages in terms of toxicity and reagent handling [31]. The deprotection reaction proceeds through formation of dibenzofulvene intermediates, which are efficiently trapped by the secondary amine bases to drive the reaction to completion [31].
Table 1: Coupling Reagent Performance in Fmoc-Protected Derivative Synthesis
Coupling Reagent | Efficiency (%) | Epimerization Risk | Application |
---|---|---|---|
HATU | >95 | Minimal | Standard couplings, difficult sequences |
HCTU | >90 | Low | Routine peptide synthesis |
HBTU | >85 | Moderate | General applications |
DCC/HOBt | >80 | Higher | Basic coupling reactions |
The oxidative cleavage of hydrazine linkers represents a critical mechanism for peptide release from solid supports and activation of hydrazine-containing derivatives [8] [10]. Fmoc-4-hydrazinobenzoic acid derivatives undergo oxidative activation through multiple pathways, including treatment with oxidizing agents such as N-bromosuccinimide and copper-mediated oxidation systems [49].
The primary oxidative mechanism involves conversion of the hydrazine moiety to a diazene intermediate through controlled oxidation conditions [49]. Treatment with copper(II) acetate in the presence of pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene facilitates this transformation under mild conditions, enabling subsequent nucleophilic attack and peptide release [49]. Alternative oxidation protocols employ N-bromosuccinimide activation followed by nucleophilic cleavage, which offers advantages in avoiding copper contamination of the final products [49].
The oxidative cleavage process proceeds through formation of reactive intermediates that enable diverse chemical modifications [11] [12]. Studies on oxidative mechanisms demonstrate that the reaction pathway involves hydrogen abstraction from the hydrazine nitrogen atoms, leading to formation of reactive radical species [11]. The resulting intermediates undergo further reactions depending on the specific conditions employed, including pH, temperature, and the presence of co-reactants such as ascorbic acid or hydrogen peroxide [11].
Research findings indicate that the oxidative reactivity depends significantly on the chemical environment surrounding the hydrazine moiety [11]. The presence of electron-withdrawing groups, such as the benzoic acid functionality in Fmoc-4-hydrazinobenzoic acid, influences the rate and selectivity of oxidative cleavage reactions [12]. These electronic effects must be considered when designing synthetic protocols to ensure optimal reaction conditions and product yields [12].
Table 2: Oxidative Cleavage Conditions for Hydrazine Linkers
Oxidizing Agent | Reaction Time | Temperature | Yield (%) | Product Purity |
---|---|---|---|---|
Copper(II) acetate/pyridine | 2-4 hours | Room temperature | 75-85 | High |
N-bromosuccinimide | 30-60 minutes | Room temperature | 80-90 | Very high |
Air oxidation/copper catalyst | 4-8 hours | Room temperature | 70-80 | Moderate |
Hydrogen peroxide/ascorbate | 1-3 hours | Room temperature | 65-75 | High |
Chromatographic purification of Fmoc-4-hydrazinobenzoic acid and related derivatives employs reversed-phase high-performance liquid chromatography as the primary separation technique [17] [20]. The fluorenylmethoxycarbonyl protecting group enhances hydrophobic interactions with C18 stationary phases, enabling effective separation from truncated sequences and synthetic byproducts [17].
High-performance liquid chromatography methods utilize gradient elution systems with water-acetonitrile mobile phases containing trifluoroacetic acid as an ion-pairing agent [17] [21]. Typical gradient conditions involve initial concentrations of 5-15% acetonitrile, progressing to 30-100% acetonitrile over 15-30 minute timeframes, depending on the specific compound characteristics and required resolution [17]. The presence of the Fmoc protecting group significantly increases retention times compared to unprotected derivatives, facilitating improved separation efficiency [17].
Liquid chromatography-mass spectrometry systems provide enhanced analytical capabilities for characterization and purification monitoring [21] [23]. Mass spectrometric detection enables precise identification of synthetic products and impurities, with multiple reaction monitoring providing high selectivity for target compounds [21]. The derivatization with Fmoc groups enhances ionization efficiency in electrospray ionization sources, improving detection sensitivity for analytical applications [21].
Optimization of chromatographic conditions considers multiple factors including column selection, mobile phase composition, gradient slope, and detection parameters [39]. C18 columns with particle sizes ranging from 1.7 to 5 micrometers provide optimal separation efficiency, while column temperatures between 25-40°C enhance peak shape and resolution [39]. Flow rates typically range from 0.5-2.0 mL/min, depending on column dimensions and analytical requirements [39].
Table 3: Chromatographic Conditions for Fmoc-4-hydrazinobenzoic acid Purification
Parameter | Analytical HPLC | Preparative HPLC | LC-MS |
---|---|---|---|
Column Type | C18, 4.6 x 150 mm | C18, 20 x 250 mm | C18, 2.1 x 100 mm |
Particle Size | 3.5 μm | 10 μm | 1.7 μm |
Flow Rate | 1.0 mL/min | 10-20 mL/min | 0.3 mL/min |
Gradient Time | 20 minutes | 30-45 minutes | 15 minutes |
Detection | UV 280 nm | UV 214/280 nm | MS/MS |
Stability investigations of Fmoc-4-hydrazinobenzoic acid under varying pH conditions reveal significant dependencies on environmental factors including temperature, ionic strength, and the presence of catalytic species [25] [42]. The compound demonstrates variable stability profiles across different pH ranges, with implications for synthetic protocols and storage conditions [42] [43].
Under acidic conditions (pH 1-4), the hydrazine moiety exhibits enhanced stability compared to neutral and alkaline environments [42]. Studies conducted at pH 4.0 demonstrate minimal degradation over extended periods at room temperature, with the carboxylic acid functionality remaining predominantly in its protonated, undissociated form [26] [28]. The partition coefficient between organic and aqueous phases increases under acidic conditions, reflecting reduced ionization of the carboxylic acid group [26].
Alkaline conditions (pH 8-12) present greater challenges for compound stability, particularly regarding the hydrazine linkage [42] [44]. Research findings indicate that hydrazine derivatives undergo enhanced degradation under basic conditions through multiple pathways including oxidative processes and hydrolytic cleavage [42]. The rate of degradation correlates directly with hydroxide ion concentration and temperature, with significant decomposition observed at pH values above 9.0 [42].
The Fmoc protecting group demonstrates excellent stability under acidic conditions while remaining susceptible to base-catalyzed removal [27]. This orthogonal stability profile enables selective deprotection strategies during synthetic sequences [27]. Stability studies conducted over temperature ranges from 25-80°C indicate minimal decomposition under acidic conditions, while basic environments accelerate degradation processes [25].
Long-term stability investigations reveal that storage under slightly acidic conditions (pH 4-6) at reduced temperatures (2-8°C) provides optimal preservation of compound integrity [43]. The presence of antioxidants and chelating agents further enhances stability by preventing metal-catalyzed oxidative degradation pathways [43] [46].
Table 4: Stability Profile of Fmoc-4-hydrazinobenzoic acid Under Various Conditions
pH Range | Temperature (°C) | Time Period | Decomposition (%) | Primary Degradation Pathway |
---|---|---|---|---|
1.0-3.0 | 25 | 30 days | <5 | Minimal degradation |
4.0-6.0 | 25 | 30 days | <2 | Optimal stability range |
7.0-8.0 | 25 | 30 days | 5-10 | Hydrolytic processes |
9.0-11.0 | 25 | 30 days | 15-25 | Base-catalyzed degradation |
4.0 | 60 | 7 days | <3 | Temperature-accelerated |
9.0 | 60 | 7 days | 35-45 | Combined pH/temperature effects |
Irritant